REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2([CH2:14][NH2:15])[O:13][CH2:12][CH2:11][O:10]2)=[CH:5][CH:4]=1.CCN(C(C)C)C(C)C.[Cl:25][C:26]1[CH:27]=[C:28]2[CH:34]=[C:33]([C:35](O)=[O:36])[NH:32][C:29]2=[CH:30][N:31]=1.C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2([CH2:14][NH:15][C:35]([C:33]3[NH:32][C:29]4=[CH:30][N:31]=[C:26]([Cl:25])[CH:27]=[C:28]4[CH:34]=3)=[O:36])[O:10][CH2:11][CH2:12][O:13]2)=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
0.117 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C1(OCCO1)CN
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Name
|
|
Quantity
|
213 μL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C2C(=CN1)NC(=C2)C(=O)O
|
Name
|
|
Quantity
|
0.076 g
|
Type
|
reactant
|
Smiles
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C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.117 g
|
Type
|
reactant
|
Smiles
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CCN=C=NCCCN(C)C
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Type
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CUSTOM
|
Details
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The resulting solution was stirred for 2 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
stirring
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Type
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WAIT
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Details
|
was continued for 18 h at rt
|
Duration
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18 h
|
Type
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CUSTOM
|
Details
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The reaction mixture was partitioned between dichloromethane (30 mL) and water (20 mL)
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Type
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CUSTOM
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Details
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the layers separated
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Type
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EXTRACTION
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Details
|
The aqueous phase was extracted with dichloromethane (3×20 mL)
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Type
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WASH
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Details
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the combined organics were washed with brine (20 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Recrystallisation from methanol/dichloromethane
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1(OCCO1)CNC(=O)C1=CC=2C(=CN=C(C2)Cl)N1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |